molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Cat. No.: B2671736
CAS No.: 866038-74-6
M. Wt: 262.33
InChI Key: PTTJGMQRNRSYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C12H14N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a 4-methylphenylsulfanyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine typically involves multiple steps:

    Starting Material: The synthesis begins with 4,6-dihydroxy-2-(4-methylphenylsulfanyl)pyrimidine.

    Methoxylation: The hydroxyl groups at positions 4 and 6 are converted to methoxy groups using methanol and sodium hydroxide.

    Purification: The product is purified through recrystallization to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

    Substitution: Methanol and sodium hydroxide for methoxylation reactions.

Major Products

    Oxidation: The major product is 4,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine: Similar structure but with a methylsulfanyl group instead of a 4-methylphenylsulfanyl group.

    4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJGMQRNRSYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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